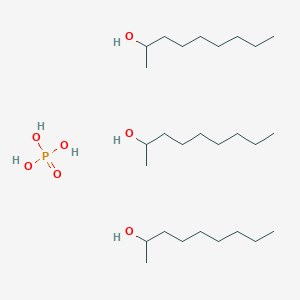
Nonan-2-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonan-2-ol, also known as 2-Nonanol, is an organic compound with the molecular formula C9H20O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the nonane chain. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is commonly used in various industrial and laboratory applications due to its acidic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonan-2-ol can be synthesized through several methods, including the reduction of 2-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of 1-Nonene in the presence of an acid catalyst.
Phosphoric acid is typically produced by treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and calcium sulfate. This process is known as the wet process. Another method involves the thermal process, where elemental phosphorus is burned in the presence of air and water to produce phosphoric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Nonan-2-ol undergoes various chemical reactions, including:
Oxidation: Nonan-2-ol can be oxidized to 2-Nonanone using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with a strong acid like sulfuric acid or phosphoric acid, Nonan-2-ol can undergo dehydration to form 1-Nonene.
Substitution: Nonan-2-ol can react with halogenating agents like phosphorus pentachloride (PCl5) to form 2-Chlorononane.
Phosphoric acid, being a strong acid, participates in various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Can be dehydrated to form phosphorus pentoxide (P2O5).
Wissenschaftliche Forschungsanwendungen
Nonan-2-ol and phosphoric acid have diverse applications in scientific research:
Chemistry: Nonan-2-ol is used as a solvent and intermediate in organic synthesis. Phosphoric acid is used as a catalyst and reagent in various chemical reactions.
Biology: Nonan-2-ol is studied for its potential antimicrobial properties. Phosphoric acid is used in the preparation of buffer solutions.
Medicine: Nonan-2-ol is explored for its potential use in pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Nonan-2-ol is used in the manufacture of fragrances and flavors. Phosphoric acid is used in the production of fertilizers, detergents, and food additives.
Wirkmechanismus
The mechanism of action of Nonan-2-ol involves its interaction with cellular membranes, potentially disrupting microbial cell walls and leading to cell death. Phosphoric acid acts as a proton donor in various chemical reactions, facilitating the formation of phosphate esters and other compounds.
Vergleich Mit ähnlichen Verbindungen
Nonan-2-ol can be compared with other secondary alcohols such as 2-Octanol and 2-Decanol. These compounds share similar chemical properties but differ in their carbon chain length, which affects their physical properties and reactivity.
Phosphoric acid can be compared with other mineral acids like sulfuric acid (H2SO4) and hydrochloric acid (HCl). While all are strong acids, phosphoric acid is less corrosive and has unique applications in the food and pharmaceutical industries.
Conclusion
Nonan-2-ol and phosphoric acid are versatile compounds with significant importance in various fields of science and industry. Their unique chemical properties and reactivity make them valuable in research and practical applications.
Eigenschaften
CAS-Nummer |
104660-38-0 |
|---|---|
Molekularformel |
C27H63O7P |
Molekulargewicht |
530.8 g/mol |
IUPAC-Name |
nonan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C9H20O.H3O4P/c3*1-3-4-5-6-7-8-9(2)10;1-5(2,3)4/h3*9-10H,3-8H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
IMVAKWUCCRXNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)O.CCCCCCCC(C)O.CCCCCCCC(C)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


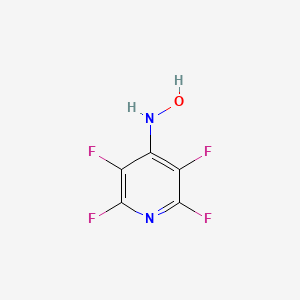
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
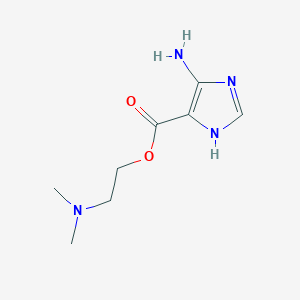
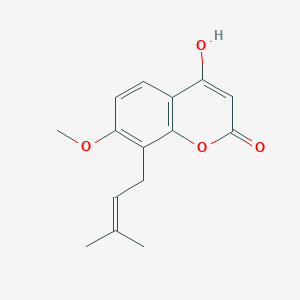
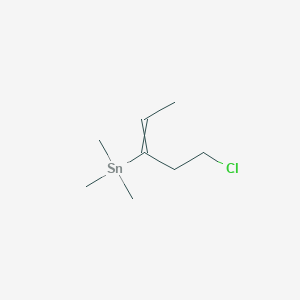
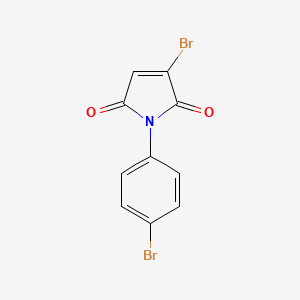
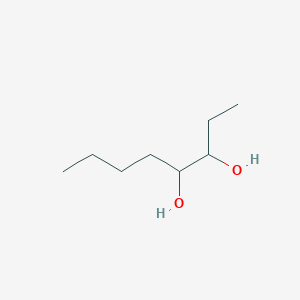
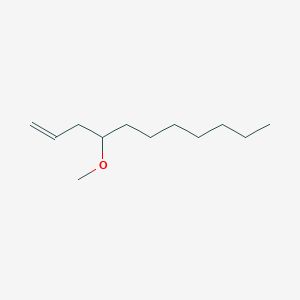
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
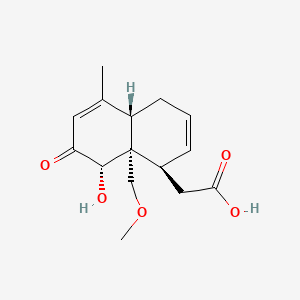
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
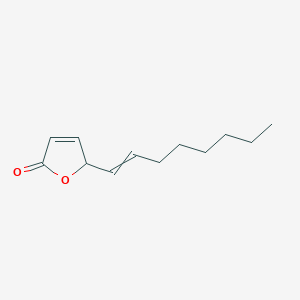
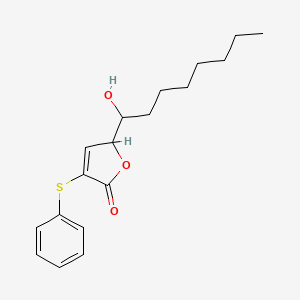
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
